1-(benzyloxy)-2-isocyanatobenzene
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Overview
Description
1-(Benzyloxy)-2-isocyanatobenzene is an organic compound characterized by the presence of a benzyloxy group attached to a benzene ring, which also bears an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-isocyanatobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogen exchange reactions, and subsequent functional group transformations. One common method involves the bromination of 2-hydroxybenzyl alcohol, followed by benzyl protection and halogen exchange to introduce the isocyanate group .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Benzylamine derivatives.
Substitution: Nitrobenzyloxybenzene or sulfonated benzyloxybenzene.
Scientific Research Applications
1-(Benzyloxy)-2-isocyanatobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-2-isocyanatobenzene involves its interaction with molecular targets such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodobenzene: Similar in structure but contains an iodine atom instead of an isocyanate group.
1-(Benzyloxy)-2-nitrobenzene: Contains a nitro group instead of an isocyanate group.
Uniqueness: 1-(Benzyloxy)-2-isocyanatobenzene is unique due to the presence of both a benzyloxy and an isocyanate group on the benzene ring.
Properties
IUPAC Name |
1-isocyanato-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAJZWIXZYPAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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